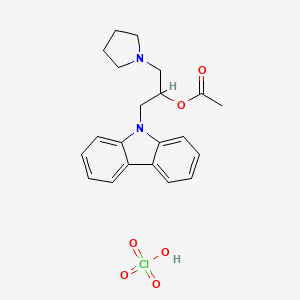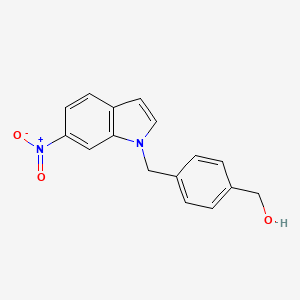![molecular formula C19H17ClN4O3 B3000560 1-(2-chlorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 1797023-34-7](/img/structure/B3000560.png)
1-(2-chlorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. The exact methods would depend on the specific reactions used to form each group. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenyl, dihydrobenzo[b][1,4]dioxin, pyrazol, and urea groups would all influence the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the chlorophenyl group might undergo electrophilic aromatic substitution reactions, while the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Synthesis and Potential Applications
This chemical compound, owing to its complex structure, finds potential application in the realm of scientific research, particularly in the development of pharmaceuticals and materials with unique properties. While the specific compound mentioned does not directly appear in the available literature, related compounds provide insight into the broader context of its potential applications.
Anticancer Agents : Research on pyrazole derivatives, similar in structure to the compound , has shown potential as anticancer agents. These compounds have been synthesized and analyzed for their electronic structure, physico-chemical properties, and docking analysis, indicating their utility in developing new therapeutic agents against cancer (Thomas et al., 2019).
Antimicrobial Activity : Thiazolyl urea derivatives, akin to the compound mentioned, have been synthesized and shown to possess promising antitumor activities. Such compounds open avenues for the creation of new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (Ling et al., 2008).
Insecticide Development : The research on urea derivatives highlights their application as insecticides. A particular study on compounds interfering with cuticle deposition in insects indicates a novel approach to pest control, which could be safer for mammals. This underscores the potential of such compounds in developing environmentally friendly insecticides (Mulder & Gijswijt, 1973).
Antioxidant Properties : Derivatives containing urea, thiourea, and selenourea functionalities have been synthesized and evaluated for their antioxidant activities. Preliminary studies suggest that compounds with these functionalities exhibit potent antioxidant activities, which are crucial in combating oxidative stress-related diseases (Reddy et al., 2015).
Material Science Applications : The synthesis and characterization of novel urea derivatives have implications for material science, particularly in the development of low molecular weight hydrogelators. These compounds demonstrate the ability to form hydrogels whose physical properties can be tuned by anionic variation, offering potential applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c20-15-5-1-2-6-16(15)23-19(25)22-13-9-21-24(10-13)11-14-12-26-17-7-3-4-8-18(17)27-14/h1-10,14H,11-12H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZIORKTLZNSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B3000479.png)


![3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B3000483.png)

![2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid](/img/structure/B3000485.png)


![3-(2-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3000491.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)
![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)